Methane-d, dibromo-
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Overview
Description
It is a colorless liquid with a molecular weight of 173.835 g/mol and is slightly soluble in water but highly soluble in organic solvents . This compound is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methane-d, dibromo- can be synthesized through several methods:
From Dichloromethane: One common method involves the reaction of dichloromethane with bromine in the presence of aluminum trichloride as a catalyst. The reaction proceeds as follows: [ 6 \text{CH}_2\text{Cl}_2 + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{BrCl} + 2 \text{AlCl}_3 ] The bromochloromethane product can further react with bromine to form dibromomethane: [ 6 \text{CH}_2\text{BrCl} + 3 \text{Br}_2 + 2 \text{Al} \rightarrow 6 \text{CH}_2\text{Br}_2 + 2 \text{AlCl}_3 ]
Industrial Production Methods:
From Bromoform: In the laboratory, dibromomethane can be prepared from bromoform using sodium arsenite and sodium hydroxide: [ \text{CHBr}_3 + \text{Na}_3\text{AsO}_3 + \text{NaOH} \rightarrow \text{CH}_2\text{Br}_2 + \text{Na}_3\text{AsO}_4 + \text{NaBr} ]
From Diiodomethane: Another method involves the reaction of diiodomethane with bromine.
Types of Reactions:
Substitution Reactions: Methane-d, dibromo- undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles.
Reduction Reactions: It can be reduced to methane using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, cyanide ions, and amines.
Reducing Agents: Zinc and hydrochloric acid are commonly used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include methanol, methyl cyanide, or methylamines.
Reduction Product: Methane is the primary product of reduction reactions.
Scientific Research Applications
Methane-d, dibromo- has several applications in scientific research:
Organic Synthesis: It is used as a solvent and intermediate in the synthesis of various organic compounds, including specialty chemicals, agrochemicals, and pharmaceuticals.
Environmental Analysis: It is utilized for the determination of 5-nitroimidazoles in environmental waters.
Chemical Reactions: It is involved in the conversion of catechols to their methylenedioxy derivatives.
Mechanism of Action
The mechanism of action of methane-d, dibromo- involves its ability to undergo nucleophilic substitution and reduction reactions. The bromine atoms in the molecule are susceptible to attack by nucleophiles, leading to the formation of various substitution products. In reduction reactions, the bromine atoms are replaced by hydrogen atoms, resulting in the formation of methane.
Comparison with Similar Compounds
Methane-d, dibromo- can be compared with other halomethanes such as:
Bromoform (CHBr₃): Bromoform has three bromine atoms and is used in similar applications but has different reactivity and physical properties.
Tetrabromomethane (CBr₄): Tetrabromomethane has four bromine atoms and is used as a solvent and in organic synthesis.
1,1-Dibromoethane (C₂H₄Br₂): This compound has two bromine atoms on an ethane backbone and is used in organic synthesis.
Methane-d, dibromo- is unique due to its specific reactivity and solubility properties, making it valuable in various chemical processes .
Properties
CAS No. |
2253-83-0 |
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Molecular Formula |
CH2Br2 |
Molecular Weight |
174.84 g/mol |
IUPAC Name |
dibromo(deuterio)methane |
InChI |
InChI=1S/CH2Br2/c2-1-3/h1H2/i1D |
InChI Key |
FJBFPHVGVWTDIP-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C(Br)Br |
Canonical SMILES |
C(Br)Br |
Origin of Product |
United States |
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